Magnesium sulfate monohydrate

Description

Overview of Magnesium Sulfate (B86663) Hydrates in Academic Contexts

Magnesium sulfate can crystallize with several different amounts of water molecules, forming a series of hydrates with the general formula MgSO₄·nH₂O, where 'n' can range from 1 to 11. wikipedia.org The most commonly encountered form is the heptahydrate (n=7), known as Epsom salt. wikipedia.org However, academic research has identified and studied numerous other hydrates, including the monohydrate (kieserite), dihydrate (sanderite), tetrahydrate (starkeyite), pentahydrate (pentahydrite), hexahydrate (hexahydrite), and undecahydrate (meridianiite). wikipedia.orgarizona.edu The stability and existence of these hydrates are dependent on conditions such as temperature and relative humidity. uni-hamburg.denih.gov For instance, magnesium sulfate monohydrate can be prepared by heating the heptahydrate to approximately 150°C. camachem.com Further heating to 250°C results in the formation of anhydrous magnesium sulfate. wikipedia.org

The study of these hydrates is crucial for understanding various natural and industrial processes. Their presence has been suggested on the surface of Mars, prompting research into their stability under Martian conditions. arizona.edu In a terrestrial context, these minerals are found in marine salt deposits and as efflorescence on rocks. arizona.eduusda.gov

Significance of this compound in Scientific Inquiry

This compound, in particular, has garnered considerable attention from the scientific community due to its widespread applicability and interesting chemical and physical properties.

Role in Geochemical and Environmental Processes

This compound, found naturally as the mineral kieserite, plays a notable role in geochemical cycles. usda.gov It forms in marine evaporite deposits where seawater undergoes prolonged evaporation. fao.org These deposits are often found underground or near the surface. usda.gov The formation of magnesium sulfate is also linked to hydrothermal activity on the seafloor, where supercritical seawater interacts with mantle minerals. usda.gov

In environmental applications, magnesium sulfate is utilized in water treatment. chemtradeasia.sgrqsulfates.com It can act as a flocculant to precipitate heavy metals like barium and chromium from industrial wastewater. rqsulfates.com Under alkaline conditions, it can also aid in the removal of phosphorus and ammonia (B1221849) nitrogen by forming struvite, and contribute to water decolorization. rqsulfates.com However, it is important to note that excessive use can increase water hardness due to the introduction of magnesium ions. rqsulfates.com

Importance in Material Science and Energy Storage Research

The field of material science has found a promising candidate in magnesium sulfate and its hydrates for thermochemical energy storage. researchgate.nete3s-conferences.orgtno.nl This technology is based on reversible chemical reactions that can store and release thermal energy. The dehydration of magnesium sulfate heptahydrate to lower hydrates, including the monohydrate, is an endothermic process that can store solar heat. e3s-conferences.orgtno.nl The subsequent exothermic hydration reaction releases this stored energy. e3s-conferences.org Research has shown that magnesium sulfate can store nearly 10 times more energy than an equivalent volume of water. researchgate.nettno.nl

However, challenges remain, such as the formation of a hard crust on the surface of the salt during hydration, which can impede further water absorption. researchgate.net To overcome these issues, researchers are exploring the use of composite materials, such as impregnating magnesium sulfate into porous matrices like zeolite. nih.govworktribe.com this compound is also used as a precursor in the synthesis of various nanomaterials, including manganese ferrite (B1171679) nanoparticles and manganese oxide nanoparticles for energy storage applications. sigmaaldrich.com

Relevance in Industrial Chemical Processes

This compound serves a variety of functions in industrial chemical processes. It is utilized as a catalyst or reagent in organic synthesis, including polymerization processes for plastics and resins. chemtradeasia.sg In the chemical industry, its anhydrous form is valued as a drying agent due to its ability to absorb moisture. annexechem.com

The production of this compound itself involves several industrial methods. It can be synthesized by reacting magnesium oxide with sulfuric acid. chemtradeasia.sggoogle.com Another method involves heating magnesium sulfate heptahydrate. camachem.com A spray drying process has also been developed for its production. google.com Furthermore, it is used in the manufacturing of textiles, paper, and detergents. connectionchemical.com

Contributions to Agrochemistry and Plant Science

In the realm of agrochemistry, this compound is a widely used fertilizer to correct magnesium and sulfur deficiencies in soil. wikipedia.orgdgn.co.thindiamart.com Magnesium is a crucial component of chlorophyll (B73375), the molecule essential for photosynthesis, and sulfur is another vital micronutrient for plant growth. wikipedia.orgindiamart.com The monohydrate form is particularly favored for agricultural use. wikipedia.org

Its high solubility allows for efficient nutrient uptake by plants and makes it suitable for foliar feeding. camachem.comdgn.co.th It can be applied to a wide range of crops, including potatoes, tomatoes, and fruit trees, to promote healthy growth and improve yields. indiamart.com Because it has no major effect on soil pH, it can be used on various soil types. dgn.co.th As a naturally occurring mineral, kieserite is sometimes permitted as a nutrient source in organic farming. dgn.co.th

Structure

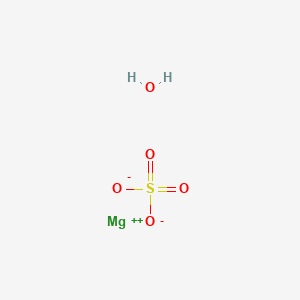

2D Structure

Properties

CAS No. |

14567-64-7 |

|---|---|

Molecular Formula |

H4MgO5S+2 |

Molecular Weight |

140.40 g/mol |

IUPAC Name |

magnesium;sulfuric acid;hydrate |

InChI |

InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;; |

InChI Key |

LFCFXZHKDRJMNS-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Mg+2] |

Canonical SMILES |

O.OS(=O)(=O)O.[Mg+2] |

Appearance |

Solid powder |

Other CAS No. |

14168-73-1 |

physical_description |

PelletsLargeCrystals |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kieserite; Wathlingite; |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Magnesium Sulfate Monohydrate

Industrial Scale Production Routes

On an industrial scale, the production of magnesium sulfate (B86663) monohydrate is achieved through several key routes, including crystallization from aqueous solutions, hydrothermal techniques, and the dehydration of higher hydrates.

A primary method for producing magnesium sulfate monohydrate involves its crystallization from aqueous solutions. This can be achieved using various starting materials and process conditions.

This compound occurs naturally as the mineral kieserite. atamanchemicals.com A common industrial method for its purification involves the dissolution of mined kieserite in water, often heated to increase solubility. fao.orgrsc.org After dissolving, the solution undergoes a purification process to remove insoluble impurities. The purified magnesium sulfate solution is then concentrated, and through controlled crystallization, this compound is precipitated. fao.org The resulting crystals are separated from the remaining liquid, typically by centrifugation, and then dried. fao.orgrsc.org

A prevalent synthetic route for this compound involves the reaction of magnesium-containing compounds with sulfuric acid. google.commade-in-china.comcamachem.com Commonly used magnesium sources include magnesium oxide (magnesia) and magnesium carbonate (magnesite). google.comwikipedia.orgnih.gov

The reaction of magnesium oxide with sulfuric acid is exothermic and can be represented by the following equation: MgO + H₂SO₄ → MgSO₄ + H₂O rsc.orggoogle.com

Similarly, the reaction with magnesium carbonate proceeds as: MgCO₃ + H₂SO₄ → MgSO₄ + H₂O + CO₂ wikipedia.org

To control the reaction, which generates significant heat, the concentration of the sulfuric acid is often adjusted, for instance, to a range of 70-80%. google.com The reaction parameters, such as temperature and reactant ratios, are carefully managed to directly yield this compound. google.comgoogle.com Following the reaction, the product is typically filtered, refined, and crystallized under controlled temperature conditions to obtain the monohydrate form, which is then dried. google.com For example, a process might involve mixing 47 kilograms of magnesia (containing 80% MgO) with 100 kilograms of sulfuric acid (98% content) to produce a mixture containing 91% this compound. google.com

This compound can be economically recovered from various industrial waste streams, turning a disposal challenge into a valuable resource.

Nickel Laterite Leach Waste: The hydrometallurgical processing of nickel laterite ores with sulfuric acid generates waste streams rich in magnesium sulfate. cloudfront.net Methods have been developed to recover magnesium from these solutions. One approach involves crystallization under pressure. researchgate.net For instance, at a pH of 5.7 and a temperature of 230°C, approximately 81% of the magnesium can be crystallized as this compound. researchgate.net Other strategies involve concentrating the leach solution, for example through membrane filtration, followed by precipitation of the magnesium sulfate. google.com

Boric Acid Mother Liquor: The production of boric acid often results in a mother liquor containing magnesium sulfate. patsnap.comgoogle.com Separation techniques are employed to recover magnesium sulfate from this liquor. One method involves heating the mother liquor to between 65-80°C and adding a magnesium salt, such as this compound itself, to promote crystallization upon cooling. patsnap.comgoogle.com The resulting crystals of magnesium sulfate heptahydrate can then be processed to obtain the monohydrate form.

Hydrothermal synthesis is another method employed for the preparation of magnesium sulfate compounds. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. For instance, basic magnesium sulfate whiskers have been synthesized by reacting magnesium sulfate with aqueous ammonia (B1221849) under hydrothermal conditions at temperatures between 150-180°C. acs.org While this produces a magnesium hydroxide (B78521) sulfate hydrate (B1144303), it demonstrates the applicability of hydrothermal methods in synthesizing magnesium sulfate-based materials. Further research explores the use of magnesium sulfate heptahydrate and sodium hydroxide under hydrothermal conditions to produce magnesium oxysulfate whiskers. cmu.ac.thwjygy.com.cn

A significant industrial method for producing this compound is the controlled dehydration of its higher hydrates, most commonly magnesium sulfate heptahydrate (MgSO₄·7H₂O), also known as Epsom salt. wikipedia.orggoogle.com This process involves carefully heating the heptahydrate to remove a specific number of water molecules.

The dehydration process is temperature-dependent:

At approximately 67.5°C, magnesium sulfate heptahydrate begins to dissolve in its own water of crystallization. google.com

Heating to around 120°C is a common temperature cited for the conversion to the monohydrate form. wikipedia.org

Further heating to 250°C can lead to the formation of anhydrous magnesium sulfate. wikipedia.org

Industrial processes often utilize equipment like spin flash dryers or fluidized bed dryers to achieve precise temperature control and efficient, continuous production. google.comgoogle.com For example, a fluidized bed process might use a series of beds with gradually increasing temperatures, ranging from 50°C to 200°C, to achieve stepwise dehydration. google.com

Spray Drying Processes for Monohydrate Formation

Spray drying is a prominent industrial method for producing this compound. This technique involves atomizing a magnesium sulfate solution or slurry into a hot gas stream, which rapidly evaporates the water, leaving behind the monohydrate solid.

One patented method describes a process starting with the reaction of chemical byproducts, sulfuric acid and magnesia powder, in a mixer at 85–100 °C for 2–5 hours to form crude magnesium sulfate heptahydrate. google.com This crude product is then filtered and fed into a drying tower. Hot air is introduced in two stages to control the temperature and facilitate the drying process, yielding crude this compound. google.com This is followed by a cooling and crystallization step in a cooling tower, where a gradual, controlled cooling process to 30-35 °C refines the final product. google.com This method is noted for shortening the drying time and reducing labor intensity compared to traditional high-temperature drying or direct heating of the heptahydrate. google.com

Another approach utilizes a spin flash dryer. In this process, wet magnesium sulfate heptahydrate, containing 3-10% free water, is fed into the drying chamber. google.com Hot air, heated to 220-320 °C, is then delivered into the dryer. The material remains in the drying chamber for a very short period, typically 2-6 seconds, to produce this compound with a free water content of less than or equal to 3 wt%. google.com This rapid and continuous process offers advantages such as ease of temperature control and adaptability. google.com

Fluidized bed dryers also present a viable option for dehydrating magnesium sulfate heptahydrate to its monohydrate form. google.com The process involves passing the heptahydrate material through at least two fluidized beds with incrementally increasing temperatures, ranging from 50-200 °C. google.com This stepwise dehydration is effective and can be further optimized by pre-crushing and screening the heptahydrate material to a particle size of less than or equal to 5mm. google.com

Laboratory Synthesis Approaches

Controlled Reactions and Crystallization from Dolomite (B100054)

Dolomite, a naturally occurring mineral composed of calcium magnesium carbonate, serves as a cost-effective raw material for the laboratory synthesis of magnesium sulfate. The general approach involves the selective leaching of magnesium from the dolomite ore.

A typical procedure begins with the calcination of dolomite, followed by dissolution in an acid, such as hydrochloric acid, to separate the more soluble magnesium components from the less soluble calcium components. journalssystem.com The resulting magnesium-rich solution is then reacted with sulfuric acid. For instance, 50g of calcined dolomite can be treated with 180 cm³ of 10% HCl and stirred for 7 hours. journalssystem.com The resulting sediment, rich in magnesium carbonate, is then reacted with 20% sulfuric acid at 90°C for 3.5 hours. journalssystem.com After filtration and purification steps, which may include the addition of magnesium oxide to precipitate impurities like iron, the solution is concentrated to induce crystallization of magnesium sulfate heptahydrate (MgSO₄·7H₂O). journalssystem.com This heptahydrate is then dried at 150°C for two hours to yield this compound. journalssystem.com

Another study details the leaching of dolomite with sulfuric acid, followed by purification and crystallization. 911metallurgist.comresearchgate.net The process involves adding dolomite ore gradually to sulfuric acid with constant agitation. 911metallurgist.comresearchgate.net The pH is then adjusted to 8.5 to precipitate and remove metal hydroxides. 911metallurgist.comresearchgate.net The purified magnesium sulfate solution is concentrated and cooled to crystallize as magnesium sulfate heptahydrate, which can subsequently be dehydrated to the monohydrate form. 911metallurgist.comresearchgate.net Research has shown that stirring during crystallization can lead to a more uniform product, with purities of magnesium sulfate heptahydrate reaching 98.23-98.72%. scribd.com

High-Temperature Salt Preparation and Sieving Methods

High-temperature methods are also employed for the preparation of this compound. These techniques often involve the direct dehydration of higher hydrates of magnesium sulfate or crystallization from solution at elevated temperatures.

One method involves heating magnesium sulfate heptahydrate to 120°C to obtain the monohydrate form, kieserite. wikipedia.org Further heating to 250°C results in anhydrous magnesium sulfate. wikipedia.org Another approach involves preparing a magnesium sulfate solution and crystallizing it under high temperature and pressure. For example, a solution with a specific gravity of 1.370-1.384 g/cm³ is heated to 180°C in a crystallization kettle to directly produce this compound. chembk.com

The separation of high-temperature salts, which can include this compound, often utilizes sieving methods. researchgate.netscientific.net This technique is particularly relevant when dealing with mixed salt systems obtained from brines. After crystallization at high temperatures, the resulting salt mixture can be sieved to separate the different components based on particle size. researchgate.netscientific.net For instance, granular this compound can be obtained by screening the product through sieves to isolate particles within a desired size range, such as 1mm to 5mm. patsnap.com

Influence of Reaction Parameters on Synthesis Outcomes

Temperature and pH Effects on Crystallization Efficiency

Temperature and pH are critical parameters that significantly influence the efficiency and outcome of magnesium sulfate crystallization.

Temperature: The solubility of magnesium sulfate is temperature-dependent, which directly affects the supersaturation of the solution, a key driving force for crystallization. iwaponline.com In cooling crystallization processes, a higher initial saturation temperature generally leads to a higher crystallization yield. iwaponline.com For instance, in one study, increasing the saturation temperature of a magnesium sulfate solution resulted in an increased crystal yield. iwaponline.com Conversely, the final cooling temperature also plays a role; lower termination temperatures in a cooling crystallization process can increase the yield. iwaponline.com However, at very high temperatures, the morphology of the crystals can change. For example, at 230°C, this compound crystals have been observed to have an elongated morphology, whereas at 200°C and 210°C, they tend to be spherical. sci-hub.se

The interplay between temperature and pH is crucial. The optimal conditions often represent a balance between these two factors to achieve the desired crystal form and yield.

Role of Initial Concentration and Holding Time in Crystallization

The initial concentration of the magnesium sulfate solution and the holding or reaction time are fundamental parameters that govern the crystallization process.

The following table summarizes the effects of these parameters based on various research findings:

| Parameter | Effect on Crystallization | Research Findings |

| Initial Concentration | A higher initial concentration generally increases the driving force for crystallization, leading to higher yields. | An initial magnesium concentration of 6.7% resulted in an 80% recovery of MgSO₄·H₂O. researchgate.net |

| Holding Time | Sufficient holding time is necessary for the crystallization process to reach equilibrium and for crystal growth. | Equilibrium was reached in 5 hours in one study researchgate.netresearchgate.net, while another found an optimal time of 90-120 minutes. mdpi.com |

Impact of Impurities and Auxiliary Materials on Product Purity and Morphology

The purity and morphological characteristics of the final this compound product are significantly influenced by the presence of impurities and the use of auxiliary materials during its synthesis and preparation. Impurities can be introduced from the primary raw materials, such as naturally occurring minerals or industrial brines, while auxiliary materials are intentionally added to facilitate purification or modify crystal properties.

Interestingly, targeted research has revealed that the strategic introduction of certain ions, often considered impurities, can paradoxically enhance the quality of the magnesium sulfate product. These ions can inhibit the adhesion of more detrimental impurities. Studies on magnesium sulfate crystallization from solutions containing sodium chloride have shown that trace amounts of ions such as potassium (K⁺), lithium (Li⁺), and calcium (Ca²⁺) can significantly improve the purity and morphology of the resulting crystals. mdpi.com These beneficial ions appear to compete for active growth sites on the crystal faces, preventing the incorporation of sodium ions. researchgate.net The addition of potassium sulfate (K₂SO₄), for example, has been demonstrated to dramatically reduce the sodium content and surface roughness of magnesium sulfate crystals. mdpi.comresearchgate.net

The mechanism involves the alteration of the sulfate ion (SO₄²⁻) coordination structures within the solution, making the system more favorable for the precipitation of pure magnesium sulfate. mdpi.com

Research Findings on the Impact of K₂SO₄ on Magnesium Sulfate Crystal Quality

This table presents data from studies on the cooling crystallization in the MgSO₄-NaCl-H₂O system, demonstrating how the addition of potassium sulfate as an auxiliary material can improve product characteristics.

| Additive Concentration | Resulting Sodium (Na) Content in Crystals | Resulting Crystal Surface Roughness |

| 0 mmol/L (Control) | 0.57% | 2.76 nm |

| 300 mmol/L K₂SO₄ | 0.03% | 0.415 nm |

Source: mdpi.comresearchgate.net

Auxiliary materials are also critical in purification processes. In one method, magnesium oxide (MgO) is added to a filtrate solution. The MgO acts as a neutralizing agent and also serves to adsorb precipitated impurities, particularly iron, onto the surface of undissolved magnesium sulfate, allowing for their removal. journalssystem.com In other preparation techniques, such as those involving the separation of this compound from high-temperature salt mixtures, dispersants are used as auxiliary materials. The addition of a dispersant to the salt slurry facilitates the separation process through sieving, leading to a product with stable quality. scientific.net

Furthermore, in related thermal processes, auxiliary materials can influence particle morphology. The use of sulfur as a reducing agent in the decomposition of magnesium sulfate was found to create a protective layer of magnesium oxide around the particles, which helps prevent fluidization problems and defines the final particle structure. core.ac.uk

Crystallography and Structural Analysis of Magnesium Sulfate Monohydrate

Crystal Structure Determination Techniques

The precise arrangement of atoms within the magnesium sulfate (B86663) monohydrate crystal lattice is elucidated through several sophisticated methods. These techniques provide the foundational data for understanding the compound's structure at a molecular level.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a primary technique for characterizing crystalline materials like magnesium sulfate monohydrate. wikipedia.orgresearchgate.net When X-rays are directed at a crystalline sample, they are diffracted by the planes of atoms, creating a unique diffraction pattern of peaks at specific angles. wikipedia.org This pattern serves as a fingerprint for the crystalline phase. For this compound, XRD analysis confirms its crystal structure, although broader peaks in the pattern can indicate a smaller particle or domain size. nih.govacs.org

The Rietveld method is a powerful analytical procedure used to refine the crystal structure model by fitting a calculated theoretical diffraction profile to the experimental XRD data. wikipedia.org This non-linear least squares approach refines various parameters, including unit cell dimensions, atomic coordinates, and peak shape, until the calculated pattern closely matches the measured one. wikipedia.orgresearchgate.net While detailed Rietveld refinement data for this compound is specific to individual research studies, the technique is crucial for obtaining high-precision structural information from its powder diffraction pattern. researchgate.netminsocam.org

Charge Flipping Method for Structure Elucidation

The charge flipping method is a modern algorithm used to solve the "phase problem" in crystallography directly from powder diffraction data, which is particularly useful when single crystals are not available. arizona.edu This dual-space iterative method alternates between real space (electron density map) and reciprocal space (structure factors) to reconstruct the crystal structure. arizona.edu

The application of charge flipping has been successfully demonstrated in solving the structures of various complex materials, including hydrated magnesium compounds. arizona.eduresearchgate.netnih.gov In this process, an initial set of random phases is assigned to the measured diffraction intensities. The algorithm then iteratively modifies the electron density, "flipping" the sign of charge in regions below a certain threshold, and uses this modified density to calculate new phases, repeating the cycle until a chemically sensible structure emerges. arizona.edu This ab initio method has proven effective in elucidating the crystal structures of magnesium-containing compounds, such as metal-triazolates and magnesium perchlorate (B79767) hydrates, from powder XRD data. nih.govberkeley.edu

Simulated Annealing Approaches in Structure Determination

Simulated annealing is another powerful computational technique used to determine crystal structures from powder diffraction data, especially for complex structures where other methods may fail. The approach is inspired by the annealing process in metallurgy, where a material is heated and then slowly cooled to reduce defects.

In crystallographic structure determination, the algorithm starts with a random arrangement of atoms in the unit cell. The total energy of this configuration is calculated, and the atoms are then moved randomly. The new configuration is accepted or rejected based on how it affects the agreement between the calculated and experimental diffraction patterns, following a probabilistic formula that allows for occasional "uphill" moves to escape local minima. This process is repeated through many cycles as a "temperature" parameter is gradually lowered, guiding the structure towards the global minimum of best fit. This method was successfully used to determine the crystal structure of a closely related magnesium sulfate 2.5 hydrate (B1144303) from laboratory X-ray powder diffraction data. researchgate.netminsocam.org

Polymorphism and Phase Transitions

This compound can exist in more than one crystalline form, a phenomenon known as polymorphism. These different polymorphs have the same chemical formula but different internal crystal structures, leading to different physical properties. The transition from one polymorphic form to another can be induced by changes in temperature or pressure.

Identification and Characterization of Polymorphs of this compound

Research has identified and characterized at least two polymorphs of this compound. researchgate.net These different crystalline forms can be distinguished using techniques sensitive to the long-range order in crystals, such as Terahertz time-domain spectroscopy (THz-TDS), which provides a spectral fingerprint of the material. nih.govacs.org The formation pathways of these polymorphs can be influenced by the starting materials and the specific conditions of dehydration or rehydration. For instance, different polymorphs can be formed through the dehydration of higher hydrates like epsomite (heptahydrate) or hexahydrite. researchgate.net

Table 1: Known Polymorphs of this compound

| Polymorph | Formation Pathway Example |

|---|---|

| Polymorph 1 | Dehydration of epsomite (MgSO₄·7H₂O) under specific temperature and humidity conditions. researchgate.net |

Pressure-Induced Structural Transformations

Applying high pressure to this compound can induce structural transformations, leading to the formation of new, denser polymorphs. A pressure-induced second-order phase transition has been identified in the compound. univie.ac.at While studies on anhydrous magnesium sulfate have shown transitions from α-MgSO₄ to new δ-MgSO₄ and ε-MgSO₄ polymorphs at very high pressures (17.5 GPa and 35 GPa, respectively), the monohydrated form exhibits its own unique behavior. rsc.orgresearchgate.net

While the prompt mentions a monoclinic to triclinic transformation as an example, specific studies on this compound point to a different pressure-induced transition. univie.ac.at Such phase transitions are significant as they alter the physical properties of the material. The study of these transformations is crucial for understanding the behavior of hydrated sulfates in high-pressure environments, such as within planetary bodies. univie.ac.at

Table 2: Pressure-Induced Transitions in Magnesium Sulfate Systems

| Compound | Initial Phase | High-Pressure Phase(s) | Transition Pressure |

|---|---|---|---|

| MgSO₄·H₂O | Not specified | New Polymorph | Not specified univie.ac.at |

| Anhydrous α-MgSO₄ | α-polymorph | δ-polymorph | 17.5 GPa rsc.orgresearchgate.net |

Microscopic and Spectroscopic Investigations of Morphology and Structure

The detailed characterization of this compound's crystalline form and molecular structure relies on a suite of advanced analytical techniques. These methods provide insights into the material's morphology, elemental composition, and vibrational properties, which are crucial for understanding its behavior in various applications.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Crystal Morphology and Composition

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micron and nanometer scales. When applied to this compound, SEM reveals the fine details of its crystal structure, including particle shape and size distribution.

Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, provides elemental analysis of the sample. wikipedia.orgmun.ca By bombarding the specimen with an electron beam, characteristic X-rays are emitted from the elements present. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the this compound crystals. wikipedia.org This technique can confirm the presence of magnesium, sulfur, and oxygen and can be used to estimate their relative abundance. mun.caijrpr.com EDS analysis is crucial for verifying the purity of the compound and detecting any potential contaminants. For instance, in the synthesis of related magnesium compounds, EDS has been used to determine the atomic ratio of constituent elements, such as magnesium to sulfur. nih.gov

| Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Crystal morphology, surface topography, particle size and shape |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition, relative abundance of elements, purity verification |

In-Situ Environmental Scanning Electron Microscopy (ESEM) for Morphological Evolution During Hydration/Dehydration

Understanding the structural changes that this compound undergoes during hydration and dehydration is critical for its application in areas such as thermal energy storage. In-situ Environmental Scanning Electron Microscopy (ESEM) is an invaluable technique for observing these transformations in real-time. ESEM allows for the study of samples in a gaseous environment, including water vapor, which enables the direct observation of morphological evolution as the material interacts with moisture.

Studies on the dehydration of various magnesium sulfate hydrates, such as epsomite (MgSO₄·7H₂O), have utilized techniques that monitor changes under controlled temperature and relative humidity to understand the pathways of phase transitions. researchgate.net These experiments reveal that the formation and stability of different hydrates, including the monohydrate, are dependent on these environmental conditions. While direct ESEM studies specifically on the monohydrate are not detailed in the provided context, the principles of observing hydration and dehydration dynamics are well-established for the magnesium sulfate system. Such in-situ observations would provide critical insights into the kinetics and mechanisms of water absorption and desorption by this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for probing the molecular structure of this compound. These methods provide information about the vibrational modes of the sulfate (SO₄²⁻) anion and the water molecule of hydration.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the sulfate group and the water molecule. Theoretical calculations have shown that the O-H stretching frequencies of water molecules in hydrated magnesium sulfate complexes are significantly shifted compared to pure water. researchgate.net The sulfate ion (SO₄²⁻) has four fundamental vibrational modes, which can be observed in the infrared spectrum. researchgate.net

Raman Spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of the molecule. For hydrated magnesium sulfates, the strongest Raman peak is typically associated with the symmetric stretching vibration (ν₁) of the SO₄ tetrahedra. researchgate.net The position of this peak is sensitive to the degree of hydration. researchgate.net Systematic Raman studies of various magnesium sulfate hydrates have been conducted to create a spectral database for identifying different hydration states. geologyscience.ru

The vibrational frequencies observed in both IR and Raman spectra serve as a unique fingerprint for this compound, allowing for its identification and characterization.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| SO₄²⁻ Symmetric Stretch (ν₁) | ~1000 - 1050 | Raman |

| SO₄²⁻ Asymmetric Stretch (ν₃) | ~1100 - 1200 | Infrared |

| H₂O Bending | ~1600 - 1700 | Infrared |

| O-H Stretching | ~3000 - 3600 | Infrared, Raman |

Terahertz Transmission Spectroscopy for Crystalline Structure Observation

Terahertz (THz) transmission spectroscopy is an emerging technique for investigating the low-frequency vibrational modes in crystalline materials, which are sensitive to the crystal lattice structure and intermolecular interactions. While detailed studies specifically on this compound are emerging, research on related hydrated forms provides insight into the potential of this technique.

Studies using terahertz time-domain spectroscopy (THz-TDS) on magnesium sulfate heptahydrate have shown that pronounced spectral features can be observed in the terahertz region, which are absent in the anhydrous and monohydrate forms. nih.gov Specifically, for this compound, no prominent peaks were observed in the 0.3 to 3.0 THz range. nih.govacs.org The absence of distinct peaks in the THz spectrum of the monohydrate, as compared to higher hydrates, suggests that the vibrational modes in this frequency range are less pronounced or absent. nih.gov This observation itself is a significant characteristic of the monohydrate's crystalline structure and can be used to differentiate it from other hydrated forms of magnesium sulfate. Further investigations in this area could provide more detailed information about the lattice dynamics of this compound.

Thermodynamic and Kinetic Investigations

Hydration and Dehydration Processes of Magnesium Sulfate (B86663) Hydrates

Magnesium sulfate can exist in various hydrated forms, with the monohydrate being a key intermediate in the transition between anhydrous magnesium sulfate and higher hydrates like epsomite (MgSO₄·7H₂O). The hydration and dehydration processes are complex, involving multiple steps and the potential formation of amorphous phases.

The hydration of magnesium sulfate monohydrate to form higher hydrates can proceed through different mechanisms, primarily categorized as solid-state reactions or through-solution mechanisms. The dominant pathway is largely influenced by the surrounding environmental conditions, especially relative humidity.

The hydration of this compound can occur via two primary mechanisms: a solid-state reaction or a through-solution mechanism. In a solid-state reaction, water vapor molecules directly interact with the solid this compound, leading to the formation of a higher hydrate (B1144303) without the dissolution of the solid. This process is typically slower.

Conversely, the through-solution mechanism involves the deliquescence of the lower hydrate, where it absorbs enough moisture from the air to dissolve and form a saturated solution. Subsequently, the higher, more stable hydrate crystallizes from this solution. Experimental evidence from Raman microscopy indicates that the through-solution mechanism is prevalent, particularly at higher relative humidities. For instance, the hydration of MgSO₄·H₂O was observed to proceed via a through-solution mechanism at 40% relative humidity and 2°C. The choice between these mechanisms is critical as it affects the rate and completeness of the hydration reaction.

Relative humidity (RH) and water vapor pressure are paramount factors controlling the rate of hydration of this compound. Below the deliquescence relative humidity (DRH) of the monohydrate, hydration proceeds slowly as a solid-state reaction. However, when the ambient relative humidity surpasses the DRH of MgSO₄·H₂O, the hydration rate significantly increases as the mechanism shifts to a through-solution process.

Studies have shown that complete hydration to magnesium sulfate hexahydrate (MgSO₄·6H₂O) is achieved much more rapidly above the DRH of the monohydrate. For example, the formation of MgSO₄·6H₂O can be completed within 25 hours at higher humidities. The formation of the thermodynamically stable heptahydrate (MgSO₄·7H₂O) is even more dependent on humidity, typically only forming when the relative humidity is above the DRH of the hexahydrate. The direct hydration from the monohydrate to the heptahydrate is generally not observed.

The following table summarizes the effect of relative humidity on the hydration of this compound.

| Relative Humidity (RH) | Predominant Hydration Mechanism | Observed Hydration Product(s) | Hydration Rate |

| Below DRH of MgSO₄·H₂O | Solid-state reaction | Partial formation of MgSO₄·6H₂O | Very slow and incomplete |

| Above DRH of MgSO₄·H₂O | Through-solution mechanism | Complete formation of MgSO₄·6H₂O | Significantly increased and complete |

| Above DRH of MgSO₄·6H₂O | Through-solution mechanism | Partial formation of MgSO₄·7H₂O | Further increased |

The dehydration of higher magnesium sulfate hydrates to form the monohydrate is a stepwise process that can involve the formation of several intermediate hydrates and even amorphous phases. The specific pathway is dependent on factors such as temperature and heating rate.

The dehydration of magnesium sulfate heptahydrate (MgSO₄·7H₂O) does not occur in a single step but rather through a series of stages with the formation of lower hydrates. researchgate.net The commonly observed dehydration sequence involves the formation of hexahydrate, tetrahydrate, and eventually monohydrate before becoming anhydrous. researchgate.netusra.edu Some studies also indicate the formation of other intermediates such as pentahydrate and a 2.4-hydrate. usra.edurvo.nl

A significant phenomenon during the dehydration of magnesium sulfate hexahydrate is the formation of an amorphous (non-crystalline) state. researchgate.net X-ray diffraction studies have shown that between approximately 80°C and 276°C, the crystalline structure is lost, and an amorphous phase is formed. researchgate.nettno.nl This amorphous material continues to lose water until it reaches a composition of approximately MgSO₄·0.2H₂O. researchgate.net The water content in these amorphous phases can be variable, ranging from 0.6 to 2.0 H₂O per MgSO₄ molecule. usra.edu

The table below outlines the general dehydration steps of magnesium sulfate heptahydrate.

| Temperature Range | Dehydration Process | Resulting Product(s) |

| Ambient to ~55°C | Loss of one water molecule | MgSO₄·6H₂O |

| ~80°C - 276°C | Continuous water loss | Amorphous MgSO₄·nH₂O |

| Above ~276°C | Final water loss and recrystallization | Anhydrous MgSO₄ |

Following the formation of the amorphous phase during dehydration, recrystallization into a crystalline structure occurs at higher temperatures. researchgate.net This exothermic process typically happens when the water content in the amorphous material drops to a critical level, for instance, around 0.2 molecules of water per molecule of MgSO₄. researchgate.net The recrystallization event drives out the remaining water, leading to the formation of crystalline anhydrous magnesium sulfate. researchgate.nettno.nl This final dehydration step involving recrystallization has been confirmed by the observation of an exothermic peak in differential scanning calorimetry (DSC) measurements around 275°C. tno.nl The resulting crystalline phase is confirmed to be anhydrous magnesium sulfate by X-ray diffraction. researchgate.net

Crystallization Kinetics of Vitreous Magnesium Sulfate Hydrates

The study of the crystallization kinetics of vitreous, or amorphous, salt hydrates is a specialized field with significant implications, notably in planetary science. Understanding the stability and transformation of non-ice materials, such as vitreous magnesium sulfate hydrates, is crucial for interpreting the composition of celestial bodies. Research into this area has been conducted to replicate the conditions on moons like Jupiter's Europa, which is believed to harbor a subsurface ocean of liquid water.

To investigate these phenomena, aqueous solutions of magnesium sulfate are vitrified (turned into a glassy, amorphous state) using specialized laboratory equipment. The subsequent transition from this vitreous state to a crystalline one is a key area of study. Techniques such as terahertz time-domain spectroscopy (THz-TDS) can be employed to probe these transformations, as they can distinguish between the long-range order of crystalline materials and the lack thereof in amorphous phases. While the broader kinetics of crystallization from aqueous solutions are well-studied, specific kinetic data for the vitreous-to-crystalline transition of this compound remain a focused area of ongoing research.

The activation energy (Ea) for the transition from a vitreous to a crystalline state is a critical parameter that quantifies the energy barrier that must be overcome for crystallization to occur. This value is essential for modeling the stability and behavior of amorphous materials over time.

For solid-state transformations, including the crystallization of amorphous solids, the activation energy is commonly determined using non-isothermal methods, particularly with data from Differential Scanning Calorimetry (DSC). The Kissinger method is a widely applied analytical approach for this purpose. nih.gov This method involves heating the amorphous sample at several different constant rates (β) and measuring the peak crystallization temperature (Tp) for each rate. The activation energy can then be calculated from the slope of a plot of ln(β/Tp²) versus 1/Tp.

While this is a standard and robust method for many amorphous materials, including metallic glasses, specific, peer-reviewed activation energy values for the direct transition of vitreous this compound to its crystalline form are not widely documented in the available literature. Such studies are highly specialized, often conducted in the context of astrobiology and planetary geology to understand the potential for habitable environments beyond Earth.

Thermal Decomposition Studies of Magnesium Sulfate

The thermal decomposition of magnesium sulfate is a significant endothermic reaction that has been studied for various industrial applications, including the production of magnesium oxide and sulfur dioxide. researchgate.net Magnesium oxide can be used as a neutralizing agent, while sulfur dioxide is a precursor for manufacturing sulfuric acid. researchgate.net

The primary reactions are:

MgSO₄(s) → MgO(s) + SO₃(g)

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

Without any reducing agents, in an inert atmosphere such as nitrogen (N₂), the decomposition temperature is observed to be around 1100°C. acs.org Thermodynamic equilibrium calculations predict a decomposition temperature of 1080°C. nih.govresearchgate.net

The high energy requirement for the thermal decomposition of magnesium sulfate can be lowered by introducing a reducing agent. researchgate.netacs.org The presence of substances like sulfur, carbon monoxide, or hydrogen gas can significantly decrease the decomposition temperature, thereby improving the kinetic efficiency of the process. nih.govacs.org

Experimental studies and thermodynamic calculations have demonstrated the following effects:

Carbon Monoxide (CO): In an atmosphere containing 10% CO and 90% N₂, the decomposition temperature of magnesium sulfate is lowered to 1070°C. acs.org Equilibrium calculations predict a decomposition temperature of 600°C in the presence of CO. nih.govacs.org

Hydrogen Gas (H₂): With an atmosphere of 5% H₂ and 95% N₂, the decomposition temperature is further reduced to 950°C. acs.org The calculated equilibrium decomposition temperature with hydrogen gas is 610°C. nih.govacs.org

Sulfur (S): When sulfur is used as a reductant, it not only increases the reaction rate but also forms a protective layer of magnesium oxide on the particle surface, which can help prevent certain processing issues. researchgate.net The calculated decomposition temperature in the presence of sulfur is 625°C. nih.govacs.org

| Condition / Atmosphere | Decomposition Temperature (°C) - Experimental | Decomposition Temperature (°C) - Calculated |

|---|---|---|

| Nitrogen (N₂) Atmosphere | 1100 nih.govacs.org | 1080 nih.govacs.orgresearchgate.net |

| 10% CO and 90% N₂ | 1070 nih.govacs.org | 600 nih.govacs.org |

| 5% H₂ and 95% N₂ | 950 nih.govacs.org | 610 nih.govacs.org |

| With Sulfur (S) as reducing agent | Not Specified | 625 nih.govacs.org |

Kinetic studies are crucial for understanding the factors that limit the speed of the decomposition reaction. The rate-controlling step can change depending on the raw material and the reducing agent used.

Research using kinetic model fitting has revealed distinct rate-controlling mechanisms:

Chemical Reaction Control: When this compound is decomposed with sulfur as the reductant, the rate-limiting step is the chemical reaction occurring at the interface of the unreacted material. researchgate.net

Ash Layer Diffusion Control: If dried magnesium sulfate heptahydrate is used instead of the monohydrate form with sulfur, the control shifts to the diffusion of gaseous species through the porous product (ash) layer of magnesium oxide. researchgate.net

Gas Film Diffusion Control: When carbon or carbon monoxide is used as the reducing agent, the deposition of carbon on the particle surface can lead to gas film diffusion becoming the rate-controlling step. researchgate.net

Thermodynamic data are fundamental to predicting the feasibility and conditions of the decomposition process. The standard enthalpy of formation (ΔH°f) is a key value used in these calculations. For magnesium sulfate, the most reliable value for ΔH°f used in thermodynamic modeling is -1284.9 kJ/mol. nih.govacs.orgresearchgate.net

The choice of this value significantly impacts the calculated stability and decomposition temperature of MgSO₄. researchgate.net Using an enthalpy of formation of -1284.9 kJ/mol, equilibrium calculations show that magnesium sulfate is fully decomposed at 1085°C, which aligns well with experimental observations. researchgate.net In contrast, using a different common value of -1261.8 kJ/mol would result in a calculated decomposition temperature that is 87°C lower, demonstrating the sensitivity of these models to the input thermodynamic data. researchgate.net

Solubility Studies and Phase Equilibria

The thermodynamic properties of magnesium sulfate and its various hydrates are critical for understanding its behavior in aqueous systems. Solubility studies and phase equilibria provide fundamental data on the stability and transformations of these compounds under different conditions of temperature and pressure.

Determination of Solubility and Solubility Product (Ksp) for Magnesium Sulfate Hydrates

The solubility of magnesium sulfate, an ionic salt, is significantly influenced by temperature. For anhydrous magnesium sulfate, its solubility in water increases as the temperature rises. byjus.com For instance, the solubility nearly doubles from 0°C to 100°C. byjus.com

The dissolution of magnesium sulfate in water can be described by its solubility product constant (Ksp), which represents the equilibrium between the solid salt and its constituent ions in a saturated solution. For the dissociation of magnesium sulfate (MgSO₄ ⇌ Mg²⁺ + SO₄²⁻), the Ksp expression is [Mg²⁺][SO₄²⁻]. cambridge.orgchegg.com A reported value for the Ksp of magnesium sulfate is 5.9 x 10⁻³. chegg.com The solubility product principle is essential for calculating the solubility of the salt under various conditions, including the presence of other ions. cambridge.org

Solubility of Anhydrous Magnesium Sulfate (MgSO₄) in Water

| Temperature (°C) | Solubility (g/L) |

|---|---|

| 0 | 269 |

| 100 | 502 |

Data sourced from byjus.com

Application of Pitzer Interaction Model for High-Temperature Solubility

For accurately modeling the behavior of electrolytes in concentrated solutions and at elevated temperatures, simple solubility models are often inadequate. The Pitzer interaction model provides a more rigorous thermodynamic framework for such systems. wikipedia.org This model is crucial for calculating the activity coefficients of ions in high-ionic-strength solutions, which is necessary for determining accurate solubility products. wikipedia.orgresearchgate.net

The Pitzer equations have been successfully applied to the magnesium sulfate-water system, even in complex, multi-component brines. researchgate.netresearchgate.net Researchers have used this model to parameterize experimental data from various sources, including solubility and heat capacity measurements up to 473 K (200°C). researchgate.netosti.gov This comprehensive approach has yielded a robust dataset that allows for the prediction of thermodynamic properties of magnesium sulfate solutions over a wide range of temperatures, which is essential for applications in geochemistry and chemical engineering. osti.gov

Phase Diagram Analysis for the Magnesium Sulfate-Water System

The phase diagram of the magnesium sulfate-water system illustrates the stable solid phases of magnesium sulfate hydrates at different temperatures and concentrations. cambridge.org This system is characterized by the formation of several stable hydrates, each existing within a specific temperature range. cambridge.org

A comprehensive analysis of the MgSO₄–H₂O system across a temperature range of approximately 170 to 473 K has identified several stable and metastable hydrates. researchgate.net The stable forms include kieserite (MgSO₄·H₂O), hexahydrite (MgSO₄·6H₂O), epsomite (MgSO₄·7H₂O), and meridianiite (MgSO₄·11H₂O). researchgate.net Other hydrates, such as starkeyite (MgSO₄·4H₂O) and pentahydrite (MgSO₄·5H₂O), are considered to be metastable under all conditions. researchgate.net The phase diagram is a critical tool for determining which hydrate is the stable phase at a given temperature, thereby predicting crystallization outcomes. cambridge.org

Stability of Magnesium Sulfate Hydrates

| Hydrate Name | Formula | Stability |

|---|---|---|

| Kieserite | MgSO₄·H₂O | Stable |

| Starkeyite | MgSO₄·4H₂O | Metastable |

| Pentahydrite | MgSO₄·5H₂O | Metastable |

| Hexahydrite | MgSO₄·6H₂O | Stable |

| Epsomite | MgSO₄·7H₂O | Stable |

| Meridianiite | MgSO₄·11H₂O | Stable |

Data sourced from researchgate.net

Investigations into Incongruous Melting Behavior of Magnesium Sulfate Hydrates

Some magnesium sulfate hydrates exhibit incongruous melting, a process where a solid, upon heating, melts to form a liquid and a new, different solid phase. A notable example is meridianiite (MgSO₄·11H₂O), which is stable only at temperatures below 2°C. wikipedia.org Above this temperature, it incongruously melts, decomposing into a mixture of solid heptahydrate (epsomite) and a saturated aqueous solution. wikipedia.org

Incongruous melting is not limited to atmospheric pressure. At high pressures of approximately 1.6 GPa and a temperature of 293 K, epsomite (MgSO₄·7H₂O) undergoes incongruent melting to form pentahydrite (MgSO₄·5H₂O) along with a brine solution. researchgate.net In contrast, the anhydrous form of magnesium sulfate does not melt at all; instead, it decomposes at a very high temperature of 1,124°C into magnesium oxide and sulfur trioxide. wikipedia.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Magnesium Sulfate (B86663) Hydrates

Quantum chemical analysis, particularly through methods like Density Functional Theory (DFT), offers profound insights into the molecular and crystalline properties of magnesium sulfate hydrates.

Density Functional Theory (DFT) is a widely utilized computational method to investigate the structural and electronic properties of materials like magnesium sulfate monohydrate. It has been employed to determine both the molecular geometry of isolated hydrated magnesium sulfate clusters and the crystalline structure of its solid forms.

Theoretical studies have successfully calculated the crystal structure of MgSO₄·H₂O. For instance, a combination of DFT and semi-empirical methods has been used to model the crystal structure of kieserite uu.nl. Furthermore, a hybrid Density Functional Theory-Hartree-Fock (DFT-HF) approach has been applied to calculate its electronic structure, yielding results that align well with experimental data uu.nlnih.gov.

DFT calculations, such as those using the PW91 functional with a TZ2P basis set, have been instrumental in optimizing the molecular structures of various magnesium sulfate hydrates acs.orgresearchgate.net. These studies help in understanding the fundamental interactions that govern the stability and geometry of these compounds. For the monohydrate, the fundamental building blocks of the crystal structure are sulfate (SO₄) tetrahedra and magnesium (MgO₆) octahedra researchgate.net.

Below is a table summarizing theoretical data on the structure of this compound.

| Parameter | Description | Value |

| Crystal System | The crystal system of kieserite. | Monoclinic |

| Space Group | The symmetry group of the crystal. | C2/c |

| Calculated Band Gap | The energy gap between the valence and conduction bands, calculated using a DFT-HF hybrid method. | 7.77 eV uu.nl |

| Experimental Band Gap | The experimentally determined energy gap for comparison. | 7.4 eV uu.nlnih.gov |

This table presents theoretical data derived from computational studies on this compound.

The mapping of potential energy surfaces (PES) is a critical aspect of computational chemistry that helps in understanding the dynamics of chemical processes, such as hydration and dehydration. For this compound, theoretical studies have investigated the interaction of water molecules with its crystal surfaces.

A notable study focused on the adsorption of a water molecule on the (100) surface of kieserite nih.govtue.nl. By calculating the energy of the system as a function of the water molecule's position, a minimum in the potential energy surface was identified tue.nl. This minimum corresponds to the most stable adsorption site, which was found to be directly above a surface magnesium atom nih.govtue.nl. This finding provides a detailed picture of the initial step in the hydration process of anhydrous magnesium sulfate to form the monohydrate. The adsorbed water molecule is further stabilized by the formation of two hydrogen bonds with the surface atoms nih.gov.

The key findings from the potential energy surface analysis are summarized below:

| System | Finding |

| Water on Kieserite (100) Surface | The minimum of the potential energy surface occurs when the water molecule is positioned directly above a surface Mg atom nih.govtue.nl. |

| Adsorption Stabilization | The adsorbed water molecule is stabilized by the formation of two hydrogen bonds with surface atoms nih.gov. |

This table highlights key results from the mapping of the potential energy surface for water interaction with this compound.

In DFT calculations, the accurate modeling of electronic exchange and correlation is crucial for obtaining reliable results. The choice of the exchange-correlation functional can significantly impact the predicted properties of the system.

For this compound, a hybrid DFT-Hartree-Fock (DFT-HF) approach has been shown to provide a good description of its electronic structure uu.nlnih.gov. This method incorporates a portion of the exact exchange from Hartree-Fock theory, which often improves the accuracy of calculated properties like the band gap nih.gov. The calculated band gap of 7.77 eV for MgSO₄·H₂O using this hybrid approach is in excellent agreement with the experimental value of 7.4 eV uu.nlnih.gov.

The valence bands of both anhydrous magnesium sulfate and its monohydrate are primarily formed by the O2p levels, while the S2p states contribute to the lower part of the conduction band nih.gov. Bader charge analysis, a method to partition the electronic charge density among atoms, has been used in DFT studies of magnesium-containing systems to understand charge transfer during processes like hydration and corrosion nih.gov.

Intermolecular Interactions and Bonding Characterization

The structure and stability of this compound are significantly influenced by intermolecular interactions, particularly hydrogen bonding.

Theoretical studies have identified an extensive network of hydrogen bonds in magnesium sulfate hydrates, which plays a crucial role in their chemical structure acs.orgresearchgate.net. In the crystal structure of kieserite, these hydrogen bonds are critical in connecting the sulfate tetrahedra and the magnesium octahedra, which are the fundamental building units.

The presence of strong hydrogen bonding networks in magnesium sulfate hydrates can lead to significant structural distortions acs.orgresearchgate.net. These hydrogen bonds can influence the coordination of water molecules around the magnesium ion acs.org.

In the case of this compound, the water molecule is coordinated to the magnesium ion within the MgO₆ octahedron. The hydrogen bonds between this coordinated water molecule and the surrounding sulfate ions influence the bond lengths and angles within the crystal structure. Theoretical calculations have shown that these interactions can cause distortions in the hydrated structures acs.orgresearchgate.net. These distortions are a key factor in the stability and reactivity of this compound. The coordination of water is a critical aspect of the hydration process, and hydrogen bonding plays a direct role in the energetics and kinetics of water uptake and release tue.nl.

Simulation Methodologies for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound, particularly its hydration and dehydration processes. These simulations provide insights into the structural changes and kinetics at a molecular level. researchgate.net

Equilibrium molecular dynamics simulations have been employed to study the hydration characteristics of the Mg²⁺ and SO₄²⁻ ions across a range of concentrations. researchgate.net For dehydration, MD simulations have been used to study the thermal dehydration process of hydrates like epsomite (MgSO₄·7H₂O). For instance, simulations performed at 450 K and a water vapor pressure of 20 mbar have provided data on thermodynamic properties, partial densities, radial distribution functions, and diffusion coefficients, elucidating the mechanisms of water transport and structural changes during the process. tue.nl These studies help in analyzing the kinetics of dehydration by computing the rate at which water molecules leave the crystal structure under varying temperatures and pressures. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study the electron density and charge distribution within molecules, providing insights into the nature of chemical bonds and intermolecular interactions. tue.nl In the context of magnesium sulfate hydrates, NBO analysis has been applied to compute the charges on the magnesium (Mg) and sulfur (S) atoms as a function of the degree of hydration. tue.nl

Studies have shown that there is little variation in the NBO charges of Mg and S as the number of water molecules increases. This indicates that the charge transfer from the water molecules to the magnesium ion is not a prominent feature of the hydration process. tue.nl The relative stability of the charge distribution suggests that the hydration process is primarily governed by coulombic interactions between the water molecules and the magnesium ion, as well as by significant hydrogen bonding interactions, rather than by a strong covalent or charge-transfer mechanism. tue.nl

Spectroscopic Property Prediction

Ab initio quantum chemistry calculations have been utilized to determine the theoretical vibrational spectra of this compound. These calculations provide both harmonic and anharmonic vibrational frequencies for infrared (IR) and Raman spectroscopy. researchgate.net Methods such as second-order Møller-Plesset perturbation theory (MP2) with a triple-ζ+polarization basis set are used to compute the geometries and harmonic frequencies. researchgate.netnasa.gov

To account for the anharmonic nature of molecular vibrations, more advanced methods like the correlation-corrected vibrational self-consistent field (CC-VSCF) are employed. researchgate.netnasa.gov A significant finding from these calculations is the substantial red shift (a shift to lower frequency) of the O-H stretching frequencies of the water molecule upon complexation with MgSO₄. researchgate.net At the harmonic level, one of the O-H stretching vibrations is reduced by approximately 1400 cm⁻¹. researchgate.net These shifted O-H stretching frequencies are predicted to be observed between 1700 and 3000 cm⁻¹, a region very different from that of pure water (3700–3800 cm⁻¹). researchgate.net

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for MgSO₄·H₂O (Note: This table is a representation of data found in theoretical studies. Actual values may vary based on the specific computational methods and basis sets used.)

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Hydrogen Bonded) | ~2450 | Not specified |

| O-H Stretch (Free) | ~3800 | Not specified |

| HOH Bend | ~1650 | Not specified |

| S=O Stretch (Hydrogen Bonded) | 1009 | 935 |

Alongside the prediction of vibrational frequencies, theoretical calculations also provide predictions for the corresponding infrared and Raman intensities. researchgate.net These predicted intensities are crucial for interpreting experimental spectra and identifying the presence of specific chemical species. nasa.gov

The calculations for MgSO₄·H₂O reveal that the significantly red-shifted O-H stretching vibrations possess very high infrared intensities. These intensities are predicted to be almost 20 to 30 times higher than the strongest O-H vibrations found in a pure water molecule. researchgate.netnasa.gov This strong intensity makes the 1700–3000 cm⁻¹ region a key indicator for the presence of hydrated magnesium sulfate. researchgate.net Furthermore, the S=O stretching vibrations, found at lower frequencies than the water vibrations, also exhibit very large intensities and can serve as unique spectral fingerprints for identifying sulfate salts. researchgate.netnasa.gov

Table 2: Predicted Spectroscopic Features for MgSO₄·H₂O (Note: This table summarizes key predictive findings from computational studies.)

| Spectral Region (cm⁻¹) | Assignment | Predicted Intensity |

|---|---|---|

| 1700 - 3000 | Red-Shifted O-H Stretch | Very High IR Intensity (20-30x pure water) |

| ~1000 and ~1310 | S=O Stretches | Very Large IR and Raman Intensities |

Advanced Analytical Methodologies for Magnesium Sulfate Monohydrate Characterization

Elemental and Ionic Quantification Techniques

Inductively Coupled Plasma (ICP) / Atomic Absorption Spectroscopy (AAS) for Cation Analysis

Inductively Coupled Plasma (ICP) and Atomic Absorption Spectroscopy (AAS) are powerful atomic spectroscopy techniques utilized for the quantitative determination of the magnesium cation in magnesium sulfate (B86663) monohydrate.

Inductively Coupled Plasma (ICP): ICP-based techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are capable of detecting and quantifying magnesium and other metallic impurities with high sensitivity and precision. In this method, a solution of the magnesium sulfate sample is introduced into an argon plasma, which excites the atoms and ions. The emitted light (in ICP-OES) or the separated ions based on their mass-to-charge ratio (in ICP-MS) are then measured to determine the concentration of magnesium. esogu.edu.trmsu.edu ICP-MS, in particular, offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it suitable for trace element analysis. msu.edu The preparation of samples for ICP analysis typically involves dissolving the magnesium sulfate monohydrate in a suitable solvent, often dilute nitric acid, to create a homogenous solution free of solids. msu.edu

Atomic Absorption Spectroscopy (AAS): AAS is another widely used technique for quantifying magnesium. sdiarticle4.comnemi.govlatech.edu This method relies on the principle that atoms absorb light at specific wavelengths. A hollow cathode lamp containing magnesium emits light at a characteristic wavelength, which is then passed through a flame or a graphite (B72142) furnace where the sample has been atomized. The amount of light absorbed by the magnesium atoms in the sample is directly proportional to its concentration. sdiarticle4.com Flame AAS is a robust and rapid technique for magnesium determination in pharmaceutical preparations. sdiarticle4.com To prevent chemical interferences from anions like sulfate or phosphate (B84403), a releasing agent such as lanthanum chloride is often added to the sample solution. nemi.govnemi.gov

The table below summarizes typical performance characteristics for the analysis of magnesium using these techniques.

| Parameter | Inductively Coupled Plasma (ICP) | Atomic Absorption Spectroscopy (AAS) |

| Principle | Measurement of emitted light or ion mass from atoms in a plasma | Measurement of light absorption by ground-state atoms in a flame or furnace |

| Sensitivity | Very high (ppb to ppt) | High (ppm to ppb) |

| Interferences | Spectral and matrix effects | Chemical and ionization interferences |

| Sample Throughput | High | Moderate to High |

| Linear Range | Wide | Narrower than ICP |

Capillary Electrophoresis and Ion Chromatography for Anion Analysis

For the accurate quantification of the sulfate anion in this compound, Capillary Electrophoresis (CE) and Ion Chromatography (IC) are the preferred methods.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov In the analysis of sulfate, a sample solution is injected into a narrow capillary filled with an electrolyte buffer. When a high voltage is applied, the sulfate anions migrate towards the anode at a characteristic velocity, allowing for their separation from other ions. nih.gov Detection is often achieved indirectly by measuring a change in the absorbance of a chromophoric co-ion in the buffer. nih.gov CE methods have been developed for the direct measurement of inorganic sulfate with good linearity and low detection limits, in the parts-per-million (ppm) range. nih.gov

Ion Chromatography (IC): IC is a powerful and reliable technique for the separation and determination of multiple anions and cations in a single analysis. mdpi.comvajiramandravi.com The sample solution is passed through an ion-exchange column, where the sulfate ions are retained. vajiramandravi.com An eluent solution is then used to selectively desorb the sulfate ions from the column, and their concentration is measured by a conductivity detector. mdpi.comijsr.net IC offers excellent selectivity, sensitivity, and stability for sulfate analysis and is widely used in pharmaceutical and environmental testing. mdpi.comvajiramandravi.com The method can be validated to demonstrate its accuracy, precision, and linearity over a specific concentration range. researchgate.net

The following table presents a comparison of these two techniques for sulfate analysis.

| Feature | Capillary Electrophoresis (CE) | Ion Chromatography (IC) |

| Separation Principle | Differential migration of ions in an electric field | Ion-exchange with a stationary phase |

| Instrumentation | Simpler | More complex |

| Sample Volume | Very small (nanoliters) | Larger (microliters to milliliters) |

| Resolution | High | High |

| Analysis Time | Fast | Generally longer than CE |

Complexometric Titration Methods

EDTA Titration for Magnesium Content Determination and Assay

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard and widely accepted method for determining the magnesium content in magnesium sulfate and for its official assay. satyensaha.comresearchgate.netfirsthope.co.inscribd.com This method is based on the formation of a stable, water-soluble complex between the magnesium ions (Mg²⁺) and the EDTA titrant. satyensaha.comfirsthope.co.in

The titration is performed in a buffered solution at a pH of approximately 10, typically using an ammonia-ammonium chloride buffer. firsthope.co.inyoutube.com A metal ion indicator, such as Eriochrome Black T or Calmagite, is added to the magnesium sulfate solution. satyensaha.comfirsthope.co.inprezi.com This indicator forms a colored complex with the magnesium ions, usually wine-red. satyensaha.com As the EDTA solution is added, it first reacts with any free magnesium ions. Once all the free Mg²⁺ has been complexed, the EDTA displaces the indicator from the magnesium-indicator complex. satyensaha.com This results in a sharp color change of the solution, for instance, from wine-red to blue, which signals the endpoint of the titration. satyensaha.comscribd.com The volume of EDTA solution required to reach the endpoint is then used to calculate the amount of magnesium in the sample. firsthope.co.in

The reaction can be summarized as follows:

Formation of the Magnesium-Indicator Complex: Mg²⁺ + In³⁻ (blue) → MgIn⁻ (wine-red)

Titration with EDTA: Mg²⁺ + [EDTA]⁴⁻ → [Mg(EDTA)]²⁻

Endpoint Reaction: MgIn⁻ (wine-red) + [EDTA]⁴⁻ → [Mg(EDTA)]²⁻ + In³⁻ (blue)

This titrimetric method is known for its accuracy, precision, and cost-effectiveness, making it a staple in pharmaceutical analysis for the assay of magnesium sulfate. researchgate.net

Spectroscopic Quantification and Identification

Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR) for Sulfate Determination

Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR) is an innovative and rapid method for the quantitative determination of the sulfate content in magnesium sulfate. researchgate.netlatamjpharm.org This technique combines the automated sample handling of flow analysis with the specificity of FTIR spectroscopy. researchgate.net

The method is based on the mid-infrared transmittance measurement of the characteristic absorption band of the sulfate ion, which appears around 1110 cm⁻¹. latamjpharm.orgunlp.edu.ar A continuous stream of a carrier solution, typically water, is merged with the sample solution and flows through a transmission infrared cell. The FTIR spectrometer records the infrared spectrum of the solution, and the peak area of the sulfate band is measured. latamjpharm.org An external calibration curve, prepared using standards of known magnesium sulfate concentration, is used to quantify the sulfate in the sample. latamjpharm.org

This FA-FTIR method offers several advantages, including simplicity, speed (with an analytical frequency of around 12 samples per hour), and the use of clean analytical chemistry without the need for complex sample preparation or hazardous reagents. latamjpharm.org Research has shown that the results obtained by the FA-FTIR method are in strong agreement with those from reference titration methods. researchgate.netlatamjpharm.org

The table below highlights key parameters of the FA-FTIR method for sulfate determination in magnesium sulfate.

| Parameter | Value |

| Spectral Region | ~1110 cm⁻¹ (Sulfate band) |

| Dynamic Range | 1 to 50 mg/mL |

| Limit of Detection (3σ) | 0.26 mg/mL |

| Analytical Frequency | 12 samples per hour |

| Precision (% RSD) | Approximately 1% |

UV-Vis Spectrophotometry for Specific Analytical Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a crucial quantitative analysis tool for this compound, primarily through indirect methods that involve the formation of colored complexes. drawellanalytical.commrclab.communi.cz The principle lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the light-absorbing species. muni.cz

One significant application is the determination of magnesium ion concentration. In an alkaline medium (pH ~10), magnesium ions react with chromogenic reagents like Eriochrome Black T or Xylidyl Blue to form a stable, colored complex. muni.czsszp.eu The intensity of the color, which can be measured by a spectrophotometer at a specific wavelength (e.g., 530 nm or 560 nm), is proportional to the concentration of magnesium in the sample. sszp.eu This method requires careful control of pH and the use of buffers to ensure reproducibility. sszp.eu It is also essential to account for potential interferences from other metal ions such as calcium, iron, and aluminum, which can also form complexes with the reagent. sszp.eu

UV-Vis spectrophotometry is also employed in the quantitative analysis of specific impurities, such as iron. This technique is highly sensitive for detecting trace metal contaminants.

| Application | Methodology | Wavelength | Key Considerations |

| Magnesium Ion Quantification | Formation of a colored complex with a chromogenic reagent (e.g., Eriochrome Black T). | 530-560 nm | Requires alkaline pH; potential interference from other metal ions. |

| Iron Impurity Analysis | Analysis of a colored complex formed with a specific reagent. | Varies by method | High sensitivity for trace metal detection. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal properties of this compound. tno.nl

TGA is a powerful method for accurately determining the water content and assessing the thermal stability of hydrated compounds. usra.edu The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tno.nl For this compound, the single molecule of water is more tightly bound within the crystal structure compared to higher hydrates like epsomite (heptahydrate). usra.edu

TGA analysis shows that this compound (MgSO₄·H₂O) is thermally stable up to relatively high temperatures. The dehydration process, involving the loss of its single water molecule to form anhydrous magnesium sulfate (MgSO₄), occurs in a distinct weight-loss event at approximately 300°C to 325°C. usra.edu This contrasts with more hydrated forms, which begin to lose water at much lower temperatures. usra.edu The precise temperature of dehydration can be influenced by experimental conditions such as the heating rate and the purge gas used. usra.edutue.nl

DSC complements TGA by measuring the heat flow associated with thermal events. The dehydration of the monohydrate is an endothermic process, which is observed as a distinct peak on the DSC curve, quantifying the energy required to remove the water of crystallization.

Table: TGA Dehydration Data for Magnesium Sulfate Hydrates

| Hydrate (B1144303) Form | Dehydration Event | Approximate Temperature Range (°C) |

|---|---|---|